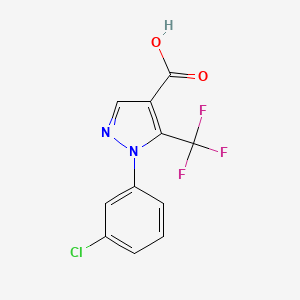

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Development of Pyrazole-Carboxylic Acid Derivatives

The development of pyrazole chemistry has a rich history dating back to the late 19th century. The term "pyrazole" was introduced by German chemist Ludwig Knorr in 1883, representing a significant milestone in heterocyclic chemistry. A classical method for pyrazole synthesis was later developed by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane. This laid the foundation for subsequent advancements in pyrazole chemistry.

The specific development of pyrazole carboxylic acids represents an important chapter in this history. Until the mid-20th century, the synthesis of 1-substituted pyrazole-4-carboxylic acids was challenging and primarily achieved through indirect methods. As reported in Nature in 1960, 1-phenylpyrazole-4-carboxylic acid was traditionally synthesized through chloromethylation of 1-phenylpyrazole followed by oxidation, or alternatively through hydrolysis of the 4-cyano derivative formed from the anti-oxime of 4-formyl-1-phenylpyrazole. These early methodologies highlighted the complexity involved in synthesizing these compounds.

A significant advancement came with the discovery of a new route to 1-substituted pyrazole-4-carboxylic acids through the hydrolysis of 4-cyano-1-phenylpyrazole formed by a Sandmeyer-type reaction from 1-phenylpyrazole-4-diazonium chloride. This represented an important synthetic breakthrough, expanding access to these valuable heterocyclic compounds.

The development of trifluoromethylated pyrazoles specifically gained momentum in the early 2000s. Research published in the Journal of Fluorine Chemistry in 2004 described the synthesis of phenyl and benzoyl trifluoromethylpyrazoles from the reaction of enaminoketones with methylhydrazine and phenylhydrazines. This work expanded the synthetic toolbox for accessing these fluorinated heterocycles.

More recent advancements have focused on developing more efficient and selective methods for pyrazole synthesis. In 2020, researchers reported a "one-pot" synthesis of pyrazoles from arenes and carboxylic acids via successive formation of ketones and β-diketones followed by heterocyclization with hydrazine. This approach demonstrated the continuing evolution of synthetic methodologies for accessing pyrazole derivatives.

Significance in Heterocyclic Chemistry Research

Pyrazole derivatives, including this compound, hold substantial importance in heterocyclic chemistry research due to their unique structural features and versatile reactivity profiles. The pyrazole core represents a privileged scaffold in medicinal chemistry, characterized by a five-membered ring containing two adjacent nitrogen atoms.

The significance of these compounds extends across multiple dimensions of chemical research:

Structural Diversity and Synthetic Versatility : Pyrazole derivatives can be synthesized through various methods, including the classical Knorr pyrazole synthesis involving the reaction of hydrazine and 1,3-dicarbonyl compounds using an acid catalyst. Other established routes include synthesis from pyrimidine with hydrazine solution and iron-catalyzed regioselective synthesis from diarylhydrazones and vicinal diols. This synthetic versatility allows researchers to access a wide range of structurally diverse pyrazole compounds with tailored properties.

Fluorinated Pyrazoles in Chemical Research : The incorporation of fluorine atoms, particularly the trifluoromethyl group as seen in this compound, has emerged as a significant area of interest. Fluorinated pyrazole carboxamide derivatives have been studied extensively, with researchers developing synthesis routes starting from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. These fluorinated compounds exhibit unique physicochemical properties that make them valuable building blocks in organic synthesis.

Structural Modification and Structure-Activity Relationships : The pyrazole scaffold allows for systematic structural modifications, enabling researchers to study structure-activity relationships in depth. For instance, studies have shown that the position and nature of substituents on the pyrazole ring can significantly impact the compound's properties and reactivity. The ability to introduce various functional groups at different positions of the pyrazole ring provides a powerful platform for molecular design and optimization.

Complexation Chemistry : Pyrazoles can form complexes with various metals, expanding their utility in coordination chemistry. For example, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates, which have applications in coordination chemistry and catalysis.

The specific compound this compound exemplifies how strategic structural modifications can yield compounds with specialized properties. The presence of the trifluoromethyl group, known for its strong electron-withdrawing properties, alters the electronic distribution within the molecule, potentially affecting its reactivity and binding capabilities. Similarly, the 3-chlorophenyl substituent and carboxylic acid functionality contribute to its overall chemical profile, making it a valuable subject for heterocyclic chemistry research.

Contemporary Applications in Chemical Sciences

This compound and related pyrazole derivatives have found diverse applications in contemporary chemical sciences, reflecting their versatility and significance as chemical entities.

Building Blocks in Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. The carboxylic acid functionality provides a reactive handle for further transformations, including amidation, esterification, and reduction reactions. These transformations can lead to the development of compound libraries for various research purposes. The synthetic utility of this compound is evident in its commercial availability from chemical suppliers, indicating its value in chemical research.

Pharmaceutical Research and Development

Pyrazole derivatives broadly have demonstrated significant value in pharmaceutical research. While specific therapeutic applications of this compound are not explicitly documented in the literature, structurally related pyrazole compounds have shown promise in various biological investigations. The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its presence in many bioactive compounds.

Structurally similar pyrazole derivatives have been studied for potential antitumor properties. Research has shown that pyrazole compounds can exhibit activity against various cancer cell lines, including breast cancer. For instance, studies have demonstrated that some pyrazole derivatives can reach nanomolar levels of activity against the MCF-7 breast adenocarcinoma cell line. While this specific compound may not have been directly tested in these studies, the structural similarities suggest potential applications in this domain.

Chemical Probes and Research Tools

Fluorinated compounds like this compound have potential applications as chemical probes in research. The trifluoromethyl group can serve as a valuable tag for fluorine nuclear magnetic resonance (NMR) studies, providing a useful analytical handle for tracking chemical transformations or studying molecular interactions.

Industrial Chemistry Applications

Related pyrazole carboxylic acids have found applications in industrial chemistry. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in the synthesis of commercial fungicides that act by inhibition of succinate dehydrogenase. While this compound has different substituents, its structural similarity suggests potential applications in similar domains.

Synthetic Methodology Development

This compound also represents an important target for the development and refinement of synthetic methodologies. Recent advances in pyrazole synthesis, such as the "one-pot" synthesis from arenes and carboxylic acids reported in 2020, demonstrate ongoing interest in developing efficient routes to access these valuable heterocycles. Such methodological advancements contribute to the broader field of organic synthesis and provide more sustainable approaches to complex molecule preparation.

| Application Category | Description | Related Research |

|---|---|---|

| Synthetic Building Blocks | Used in the construction of more complex molecular architectures | Various synthetic transformations of the carboxylic acid functionality |

| Pharmaceutical Research | Structurally related pyrazoles studied for potential biological activities | Studies on pyrazole derivatives as potential antitumor agents |

| Chemical Probes | Trifluoromethyl group serves as a useful tag for fluorine NMR studies | Analytical applications in tracking chemical transformations |

| Industrial Chemistry | Related pyrazole carboxylic acids used in agrochemical synthesis | Applications as intermediates in the preparation of commercial products |

| Methodology Development | Target for developing new synthetic approaches | Recent one-pot synthesis methodologies for pyrazole compounds |

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDWSPZPPDMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401292 | |

| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-82-8 | |

| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 98534-82-8) is a heterocyclic compound notable for its diverse biological activities. Its unique molecular structure, characterized by the presence of a trifluoromethyl group, enhances its stability and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6ClF3N2O2

- Molecular Weight : 290.63 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus with minimal inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

- Anticancer Potential : Research suggests that the compound may exhibit anticancer properties through the modulation of cell signaling pathways involved in tumor growth and metastasis. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in inflammatory and cancer pathways. For example, it may inhibit PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase), an enzyme involved in pyrimidine biosynthesis in malaria parasites .

- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation, potentially leading to analgesic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Studies : A study demonstrated that certain pyrazole derivatives inhibited bacterial growth more effectively than standard antibiotics like streptomycin, suggesting their potential as novel antibacterial agents .

- Pharmacological Investigations : Research on related pyrazole compounds indicated their ability to inhibit COX enzymes, demonstrating anti-inflammatory effects in animal models .

- Cancer Research : Investigations into the anticancer properties of pyrazole derivatives have shown promising results in vitro, with some compounds inducing apoptosis in cancer cell lines .

Data Table: Biological Activities

Scientific Research Applications

Pharmaceutical Development

1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is being explored for various therapeutic potentials:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung (A549) and breast cancer (MDA-MB-231) cells. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells.

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

- Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. Comparative studies show that it has a lower IC50 value than standard anti-inflammatory drugs like celecoxib.

| Compound | IC50 (μM) | Reference Standard |

|---|---|---|

| 1-(3-Chlorophenyl)-5-trifluoromethyl-Pyrazole | 0.01 | Celecoxib (IC50 = 0.54) |

| Other Pyrazole Derivatives | Varies | Diclofenac (IC50 = 54.65) |

Agricultural Chemistry

In agricultural applications, this compound serves as a critical ingredient in the development of herbicides and pesticides. Its trifluoromethyl group contributes to enhanced efficacy against pests while promoting crop yield.

- Pesticidal Activity : Studies have reported that derivatives of this compound exhibit significant insecticidal activity, making them valuable in integrated pest management programs.

Material Science

The structural characteristics of this compound make it suitable for use in advanced materials:

- Coatings and Polymers : The compound is utilized in formulating coatings that offer improved durability and resistance to environmental factors due to its chemical stability.

Case Studies and Research Findings

Several studies have evaluated the synthesis and biological activities of this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, assessing their biological activities against cancer cell lines. Results indicated significant antiproliferative effects on both breast and liver cancer cells.

- Molecular Modeling Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent.

- Comparative Studies : Comparative analyses with similar compounds have shown that the unique substitution pattern enhances biological activity, suggesting that modifications to the pyrazole structure can lead to improved efficacy.

Preparation Methods

Synthesis via β-Ketoester and Hydrazine Cyclization

One common approach involves the preparation of a 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione intermediate, which is then reacted with hydrazine derivatives to form the pyrazole ring. This method is adapted from patent WO2017064550A1, which describes similar pyrazole carboxylic acids bearing trifluoromethyl groups.

- Step 1: Preparation of 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione by condensation of fluoroacetyl derivatives with dimethylaminomethylene compounds.

- Step 2: Reaction of this diketone intermediate with methylhydrazine in an organic solvent (e.g., methylene chloride) at low temperatures (-25 to -20 °C) to form the pyrazole ring.

- Step 3: Oxidation under alkaline conditions followed by acidification to yield the pyrazole-4-carboxylic acid.

This method achieves high purity (>95%) of intermediates and good overall yields (around 90%) for the pyrazole derivative before final oxidation to the carboxylic acid.

Base Hydrolysis of Pyrazole Esters

An alternative preparation involves the hydrolysis of pyrazole carboxylic acid esters to obtain the free acid. For example, the compound can be synthesized as an ethyl ester and then treated with potassium hydroxide in ethanol under heating for approximately 2 hours to yield the carboxylic acid with a reported yield of 61%.

Cyclization via Knoevenagel Condensation and Hydrazine Reaction

Literature on related pyrazole derivatives (e.g., 3-phenyl-1H-pyrazole derivatives) indicates a two-step process involving:

- Knoevenagel condensation of substituted acetophenones with appropriate aldehydes or ketones.

- Cyclization with hydrazine to form the pyrazole ring.

Although this method is more commonly applied to phenyl-substituted pyrazoles, it can be adapted for 3-chlorophenyl substitution with optimization to improve yield and environmental impact.

Oxidative Aromatization and One-Pot Reactions

Recent advances in pyrazole synthesis include one-pot cyclocondensation reactions between chalcones and arylhydrazines catalyzed by copper triflate and ionic liquids, enabling direct formation of tri-substituted pyrazoles with good yields (~82%). While this method is more general, it suggests potential for streamlined synthesis of trifluoromethyl and chlorophenyl substituted pyrazoles with further adaptation.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The preparation of the trifluoromethyl-substituted pyrazole carboxylic acid intermediates involves careful control of reaction temperature and stoichiometry to ensure high purity and yield.

- The oxidation step converting acetylpyrazole intermediates to carboxylic acids typically uses alkaline conditions followed by acidification, which must be optimized to avoid side reactions.

- Hydrolysis of esters to acids is a classical method but often results in lower yields compared to direct synthesis of the acid form.

- Recent catalytic methods employing copper triflate and ionic liquids offer greener and potentially more efficient routes but require further development for this specific compound.

- Structural confirmation of intermediates and final products is routinely performed by gas chromatography, NMR, and mass spectrometry to ensure product identity and purity.

Q & A

Q. What are the common synthetic routes for 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation using precursors like substituted phenylhydrazines and β-ketoesters. For example, pyrazole-4-carboxylic acid derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine analogs under reflux conditions, followed by hydrolysis to yield the carboxylic acid . Optimization involves adjusting solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : To confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.

- NMR : ¹H/¹³C NMR for substituent positioning (e.g., trifluoromethyl at δ ~110 ppm in ¹³C).

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in structurally related pyrazole-carboxylic acids .

Q. How is purity assessed for this compound, and what are common impurities?

Purity is typically determined via HPLC (reverse-phase C18 columns) or LC-MS, with thresholds ≥95% for research use. Common impurities include unreacted intermediates (e.g., ester precursors) or regioisomers from cyclocondensation .

Q. What are the solubility properties of this compound in common solvents?

The trifluoromethyl and chlorophenyl groups impart lipophilicity, making it soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or surfactants .

Advanced Research Questions

Q. How do substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) influence biological activity in related compounds?

Substituent positioning affects steric and electronic interactions with biological targets. For example, 3-chlorophenyl analogs show improved target selectivity in kinase inhibitors compared to 4-fluorophenyl derivatives, likely due to enhanced hydrophobic interactions in binding pockets .

Q. What computational methods are used to model interactions between this compound and its targets?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies), while molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding modes with proteins like Keap1 or factor Xa .

Q. How can data contradictions between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

Q. What chromatographic techniques are recommended for separating isomeric byproducts?

Chiral HPLC (e.g., Chiralpak AD-H column) or preparative TLC with hexane/ethyl acetate gradients effectively resolve regioisomers or enantiomers, as seen in isomeric mixtures of related tetrazole-pyrazole hybrids .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the pyrazole ring. Lyophilization or storage at -20°C in amber vials is recommended for long-term stability .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.